Nitritocobalamin

Vue d'ensemble

Description

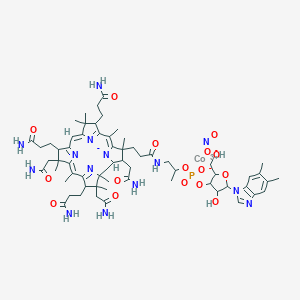

Nitritocobalamin is a derivative of Vitamin B12, where a nitro group is attached to the central cobalt atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nitritocobalamin can be synthesized through the reaction of hydroxocobalamin with nitrite ions under controlled conditions. The reaction typically involves the use of aqueous media and requires careful control of pH and temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of hydroxocobalamin with nitrite ions. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under aerobic conditions.

Reduction: Ascorbic acid or glutathione under anaerobic conditions.

Substitution: Various ligands such as cyanide or hydroxide ions in aqueous media.

Major Products Formed:

Oxidation: Higher oxidation states of cobalt complexes.

Reduction: Nitroxylcobalamin and reduced cobalamin forms.

Substitution: Different cobalamin derivatives depending on the substituent used.

Applications De Recherche Scientifique

Biochemical Roles

Nitritocobalamin functions primarily as a cofactor in enzymatic reactions, similar to other forms of cobalamin. Its role is particularly significant in redox reactions involving nitric oxide and nitrite. Studies have shown that this compound can be reduced to nitroxylcobalamin (CblNO) when interacting with antioxidants such as ascorbic acid under specific conditions . This transformation is crucial for understanding its biochemical pathways and potential therapeutic uses.

Cardiovascular Health

This compound has been investigated for its potential cardiovascular benefits. Research indicates that it may play a role in nitric oxide signaling, which is vital for vascular health. The ability of this compound to generate nitric oxide could help in managing conditions like hypertension and atherosclerosis by promoting vasodilation and improving blood flow .

Neurological Applications

The neurological implications of cobalamin derivatives, including this compound, are significant. Cobalamins are essential for maintaining neurological function, and deficiencies can lead to severe neurological disorders. This compound's ability to participate in redox reactions may contribute to neuroprotection by reducing oxidative stress in neuronal cells .

Supplementation

As a form of vitamin B12, this compound can be utilized in dietary supplements, particularly for populations at risk of deficiency, such as vegetarians and the elderly. Its stability and bioavailability compared to other forms of cobalamin make it an attractive option for fortifying foods and supplements .

Food Industry

In the food industry, this compound can be employed as a nutritional additive to enhance the vitamin B12 content of various products. This application is particularly relevant in plant-based foods where natural sources of vitamin B12 are scarce .

Comparative Stability and Efficacy

A comparison of the stability of different cobalamin forms reveals that this compound exhibits unique photostability characteristics. Studies indicate that it is less susceptible to degradation under light exposure compared to other forms like methylcobalamin and hydroxocobalamin . This stability enhances its utility in formulations requiring extended shelf life.

| Cobalamin Form | Stability (Photodegradation Rate) | Applications |

|---|---|---|

| This compound | Low degradation under UV light | Supplements, Fortification |

| Methylcobalamin | High degradation | Limited use |

| Hydroxocobalamin | Moderate degradation | Therapeutic applications |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- A study demonstrated that this compound could effectively support nitric oxide production in endothelial cells, suggesting its potential use in treating cardiovascular diseases .

- Another research effort explored its role in neuroprotection, indicating that it might mitigate oxidative stress-induced damage in neuronal models .

- Clinical trials assessing the bioavailability of this compound compared to other cobalamins showed promising results, with participants displaying improved serum B12 levels after supplementation .

Mécanisme D'action

Nitritocobalamin exerts its effects through its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes such as methionine synthase and L-methylmalonyl-CoA mutase, which are essential for DNA synthesis and cellular energy production.

Pathways Involved: It plays a role in the one-carbon metabolism pathway, which is crucial for the synthesis of purines and pyrimidines.

Comparaison Avec Des Composés Similaires

Hydroxocobalamin: Another form of Vitamin B12 with a hydroxyl group instead of a nitro group.

Cyanocobalamin: A widely used form of Vitamin B12 with a cyanide group.

Methylcobalamin: A form of Vitamin B12 with a methyl group, used in various biochemical processes.

Uniqueness of Nitritocobalamin: this compound is unique due to its nitro group, which imparts distinct chemical properties and reactivity compared to other cobalamin derivatives. This uniqueness makes it valuable in specific research and industrial applications .

Activité Biologique

Nitritocobalamin, a derivative of vitamin B12, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological mechanisms, interactions, and implications of this compound, drawing on diverse research findings and case studies.

Overview of this compound

This compound (NO2Cbl) is a cobalamin compound that has been studied for its role in various biological processes. It is formed from nitrosylcobalamin (NOCbl), which is known for its ability to release nitric oxide (NO), a critical signaling molecule in the body. The conversion of NOCbl to NO2Cbl occurs rapidly in the presence of oxygen, highlighting its instability and the importance of understanding its biological activity in different environments .

Interaction with Nitric Oxide

This compound interacts significantly with nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. Research indicates that this compound can scavenge nitric oxide, thus influencing its availability and activity within biological systems. This interaction is particularly important in contexts such as cardiovascular health and neuroprotection .

Role in Cobalamin Trafficking

The trafficking of cobalamin derivatives within cells involves complex mechanisms mediated by proteins such as CblC (MMACHC). CblC facilitates the conversion of this compound into active forms of vitamin B12 through denitration reactions. This enzymatic activity not only supports cellular uptake but also influences cell proliferation under conditions where this compound is present .

Antiproliferative Effects

Nitrosylcobalamin has been characterized for its antiproliferative properties, which are attributed to its ability to release nitric oxide. This property extends to this compound, suggesting potential applications in cancer therapy where modulation of cell growth is desired .

Neuroprotective Properties

Studies have shown that this compound may exhibit neuroprotective effects by modulating nitric oxide levels in neural tissues. The balance between NO production and scavenging by this compound could play a role in protecting neurons from excitotoxicity and oxidative stress .

Case Studies and Research Findings

Propriétés

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWYBLVKLIHDAU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H88CoN14O16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20623-13-6 | |

| Record name | Nitrocobalamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20623-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitritocobalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020623136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitritocobalamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.